4-(1,4-Diazepan-1-YL)butanenitrile

Description

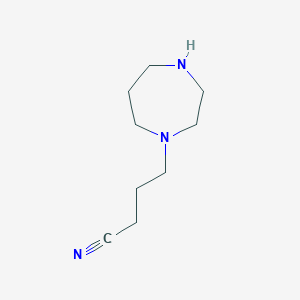

4-(1,4-Diazepan-1-YL)butanenitrile (CAS: 1016744-05-0) is a nitrile-containing heterocyclic compound characterized by a seven-membered 1,4-diazepane ring fused to a butanenitrile chain. Its molecular formula is C₉H₁₇N₃, with a molecular weight of 167.26 g/mol. Key structural identifiers include:

Properties

IUPAC Name |

4-(1,4-diazepan-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c10-4-1-2-7-12-8-3-5-11-6-9-12/h11H,1-3,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZGGZGHCFKXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-YL)butanenitrile typically involves the reaction of 1,4-diazepane with butanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the diazepane, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-YL)butanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The diazepane ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted diazepane derivatives .

Scientific Research Applications

4-(1,4-Diazepan-1-YL)butanenitrile has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-YL)butanenitrile involves its interaction with specific molecular targets and pathways. The diazepane ring can interact with various receptors or enzymes, potentially modulating their activity. The nitrile group may also play a role in its reactivity and interactions with biological molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-(1,4-Diazepan-1-YL)butanenitrile, we compare it to 4-[(1,4-Diazepan-1-YL)METHYL]BENZONITRILE (CAS: 199928-77-3), a structurally analogous compound.

Table 1: Structural and Physicochemical Comparison

| Property | This compound | 4-[(1,4-Diazepan-1-YL)METHYL]BENZONITRILE |

|---|---|---|

| CAS Number | 1016744-05-0 | 199928-77-3 |

| Molecular Formula | C₉H₁₇N₃ | C₁₃H₁₇N₃ |

| Molecular Weight (g/mol) | 167.26 | 215.3 |

| SMILES | N1(CCCC#N)CCNCCC1 | [H]N1CCCN(CC2=CC=C(C=C2)C#N)CC1 |

| InChIKey | KOZGGZGHCFKXPP | CKHPOEAVFDQAKD |

| Key Functional Groups | Aliphatic nitrile, diazepane | Aromatic nitrile, benzyl-diazepane |

| Structural Backbone | Linear butanenitrile chain | Benzene ring with methyl-diazepane |

Critical Analysis of Differences

Backbone Flexibility vs. In contrast, 4-[(1,4-Diazepan-1-YL)METHYL]BENZONITRILE features a rigid benzene ring, which may limit rotational freedom but enhance π-π stacking interactions in aromatic systems .

Electronic Effects: The aliphatic nitrile group in the former compound exhibits moderate electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

Applications in Medicinal Chemistry :

- While neither compound’s pharmacological profile is explicitly documented in the provided evidence, structural analogs of 4-[(1,4-Diazepan-1-YL)METHYL]BENZONITRILE are often explored as intermediates for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators due to their aromaticity .

- The aliphatic counterpart (This compound ) may serve as a precursor for synthesizing flexible ligands targeting allosteric sites .

Research Implications and Limitations

- Synthesis Challenges : The diazepane ring in both compounds introduces synthetic complexity, particularly in regioselective functionalization.

- Biological Activity: No direct studies on these compounds are cited in the evidence, necessitating further experimental validation of their pharmacokinetic and toxicological profiles.

- Thermodynamic Data : Key parameters such as solubility, logP, and pKa are absent in the provided sources, limiting a full comparative assessment.

Biological Activity

4-(1,4-Diazepan-1-YL)butanenitrile is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 154.21 g/mol

The mechanism of action for this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a modulator of monoamine neurotransmitters, which are crucial for mood regulation and cognitive functions. The compound may exhibit selective binding to serotonin and dopamine receptors, influencing their activity and leading to various biological effects.

Pharmacological Effects

- Anxiolytic Activity : Preliminary studies suggest that this compound may possess anxiolytic properties comparable to established benzodiazepines. This activity is likely due to its ability to enhance GABAergic transmission.

- Antidepressant Potential : The compound's interaction with serotonin receptors indicates potential antidepressant effects, making it a candidate for further investigation in mood disorder therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell signaling pathways associated with neuroprotection and synaptic plasticity. These findings suggest that the compound may help in protecting neurons from oxidative stress and apoptosis.

Data Table: Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Anxiolytic | Positive | |

| Antidepressant | Potential | |

| Neuroprotective | Moderate |

Case Study 1: Anxiolytic Effects

A study conducted on animal models assessed the anxiolytic effects of this compound compared to diazepam. The results indicated significant reductions in anxiety-like behaviors at various doses (50 mg/kg and 100 mg/kg), suggesting a dose-dependent response.

Case Study 2: Neuroprotective Properties

Research examining the neuroprotective effects of the compound showed that it could reduce neuronal cell death induced by oxidative stress in vitro. The study utilized primary neuronal cultures treated with hydrogen peroxide, revealing that the compound significantly improved cell viability compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.